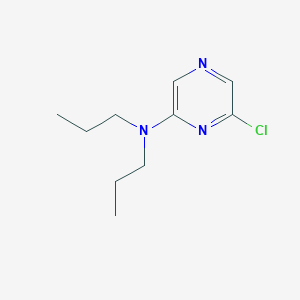
6-Amino-1-phénalénone
Vue d'ensemble
Description
6-Amino-1-phenalenone is an organic compound with the molecular formula C13H9NO. It is a derivative of phenalenone, characterized by the presence of an amino group at the sixth position of the phenalenone structure. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research and industry.
Applications De Recherche Scientifique
6-Amino-1-phenalenone has been extensively studied for its applications in various fields:
Chemistry: Used as a fluorescent probe for detecting metal ions such as iron (Fe3+).
Biology: Investigated for its potential use in biological imaging and as a marker for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-phenalenone typically involves the reaction of phenalenone with ammonia or an amine source under specific conditions. One common method includes the reduction of 6-nitro-1-phenalenone using a reducing agent such as lithium tetrahydridoaluminate in an ethereal solution, followed by acid treatment to yield 6-Amino-1-phenalenone .
Industrial Production Methods: Industrial production of 6-Amino-1-phenalenone may involve large-scale synthesis using similar reduction methods, optimized for higher yields and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-1-phenalenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phenalenone derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium tetrahydridoaluminate in ethereal solution, followed by acid treatment.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted phenalenone derivatives with various functional groups.
Mécanisme D'action
The mechanism of action of 6-Amino-1-phenalenone involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it operates through the coordination of metal ions to the amino group, leading to changes in fluorescence properties. This interaction can be used to detect and quantify metal ions in various samples .
Comparaison Avec Des Composés Similaires
Phenalenone: The parent compound, known for its photophysical properties.
6-Hydroxy-1-phenalenone: Another derivative with a hydroxyl group at the sixth position.
6-Nitro-1-phenalenone: A precursor in the synthesis of 6-Amino-1-phenalenone.
Uniqueness: 6-Amino-1-phenalenone is unique due to its amino group, which imparts distinct chemical reactivity and photophysical properties compared to its analogs. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity with metal ions .
Propriétés
IUPAC Name |
6-aminophenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-11-6-4-8-5-7-12(15)10-3-1-2-9(11)13(8)10/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWQVXDBQBAGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343104 | |
| Record name | 6-Amino-1-phenalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70402-14-1 | |
| Record name | 6-Amino-1-phenalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Amino-1-phenalenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604453.png)


